Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate
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Overview
Description
Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-aminopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminopyridine attacks the carbon atom of the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Ethyl 2-(4-aminopyridin-1(4H)-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iminopyridin-1(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-aminopyridin-1(4H)-yl)acetate: Similar structure but with an amine group instead of an imine group.
Methyl 2-(4-iminopyridin-1(4H)-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its imine group provides a reactive site for further derivatization, while the ethyl ester group offers stability and solubility in organic solvents .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 2-(4-iminopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)7-11-5-3-8(10)4-6-11/h3-6,10H,2,7H2,1H3 |
InChI Key |
XKBXHCPJXDAIJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N)C=C1 |
Origin of Product |
United States |
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